avrD protein avrD protein
Brand Name: Vulcanchem
CAS No.: 147953-40-0
VCID: VC0234806
InChI:
SMILES:
Molecular Formula: C14H18O3
Molecular Weight: 0

avrD protein

CAS No.: 147953-40-0

Cat. No.: VC0234806

Molecular Formula: C14H18O3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

avrD protein - 147953-40-0

Specification

CAS No. 147953-40-0
Molecular Formula C14H18O3
Molecular Weight 0

Introduction

Definition and Classification of AvrD Protein

AvrD protein belongs to the broader category of avirulence (Avr) proteins produced by plant pathogens. These proteins are termed "avirulence" proteins because their presence renders a pathogen strain avirulent on resistant plant genotypes that possess corresponding resistance (R) genes . Fundamentally, avirulence proteins are effectors involved in pathogenicity that can trigger the plant immune system when recognized .

The AvrD protein specifically originates from Pseudomonas syringae pathovar tomato, a gram-negative bacterial plant pathogen that causes bacterial speck disease in tomato plants. As with other avirulence proteins, AvrD functions as a type III effector protein that is delivered into host plant cells during infection . Inside the host cell, these effectors manipulate host defense mechanisms and cellular metabolism to create favorable conditions for bacterial colonization and proliferation.

General Characteristics of Avirulence Proteins

Avirulence proteins like AvrD share several common characteristics:

  • They are typically small proteins that are secreted by plant pathogens

  • They function to subvert host cell biology upon infection

  • They are recognized by host cell resistance proteins

  • They are subject to high-speed diversifying selection, allowing pathogens to escape host recognition

Genetic Structure and Organization of AvrD

The avrD gene comprises the first open reading frame (ORF) in a putative operon consisting of at least five tandem ORFs . This operon structure suggests that avrD is co-regulated with several other genes, potentially forming a functional unit involved in pathogenicity or virulence.

The promoter region controlling the expression of the avrD operon has been localized to a 150-bp DNA fragment occurring 5' to the avrD gene . This regulatory region contains several important sequence elements that control its expression under different environmental conditions.

Promoter Structure and Regulatory Elements

Detailed analysis of the avrD promoter has revealed several key features:

  • Two transcription initiation sites have been identified at positions 87 and 41 nucleotides upstream from the translational start site when bacteria are grown in minimal medium

  • Only the -41 transcriptional start site is active in bacteria grown in soybean leaves

  • A sigma 54 promoter consensus sequence (GG-10 bp-GC) is located 14 bp upstream of the -41 transcriptional start site

  • Deletions into this region completely abolish promoter activity

  • Two upstream elements important for expression have been identified through deletion and base substitution analyses

Table 1: Key Structural Elements of the avrD Promoter

ElementPositionSequenceFunction
Transcription start site 1-87 nucleotides from translation startNot specified in sourceActive in minimal medium
Transcription start site 2-41 nucleotides from translation startNot specified in sourceActive in both minimal medium and in planta
Sigma 54 consensus-55 nucleotides from translation startGG-10 bp-GCRequired for promoter activity
Conserved consensusUpstream of sigma 54 siteGGAACC-N15/16-CCACPresent in multiple avirulence genes

Regulation of AvrD Expression

The expression of avrD is tightly regulated and responds to multiple environmental cues, suggesting its importance in specific stages of the plant-pathogen interaction . Understanding these regulatory mechanisms provides insight into when and where the AvrD protein functions during infection.

Environmental and Nutritional Regulation

The avrD promoter exhibits interesting patterns of regulation in response to environmental conditions:

  • Poor expression when bacteria are grown in complex culture media

  • Activation during bacterial growth in plants

  • Similar timing and level of induction in both compatible and incompatible plant-pathogen interactions

  • Repression in minimal culture medium by:

    • Certain carbon sources

    • High concentrations of nitrogen compounds

    • pH values above 6.5

This pattern of regulation suggests that AvrD production is specifically induced during the plant infection process, regardless of whether the interaction leads to disease or resistance.

Genetic Requirements for AvrD Expression

Expression from the avrD promoter requires several specific genetic factors:

  • The sigma 54 cofactor (NtrA) - little expression was observed in an ntrA mutant strain

  • The hrp regulatory genes, specifically hrpS and hrpL

The hrp (hypersensitive response and pathogenicity) genes are essential for pathogenicity in P. syringae, controlling the expression of the type III secretion system and effector proteins. The requirement for these regulators indicates that avrD expression is coordinated with other virulence factors during infection.

Table 2: Factors Affecting avrD Expression

FactorEffect on ExpressionExperimental Evidence
Complex mediaRepressionPoor expression in complex culture media
Plant environmentInductionActivated during growth in plants
Carbon sources (certain)RepressionReduced expression in minimal media with specific carbon sources
Nitrogen (high concentration)RepressionReduced expression in minimal media with high nitrogen
pH > 6.5RepressionReduced expression in minimal media at higher pH
NtrA (sigma 54)RequiredLittle expression in ntrA mutant
hrpS and hrpLRequiredDependent on these hrp regulators

Evolutionary Aspects of AvrD

Avirulence proteins, including AvrD, are subject to evolutionary pressures that drive their diversification and adaptation. This evolutionary process reflects the ongoing "arms race" between pathogens and their host plants.

Selective Pressures

Avr genes are subject to high-speed diversifying selection, which allows pathogens to diversify their effector repertoire and thus escape recognition by plant resistance mechanisms . This selective pressure arises from the dual roles of avirulence proteins:

  • They contribute to pathogen virulence, providing a selective advantage for their maintenance

  • They can trigger plant immunity when recognized, creating selective pressure for their modification or loss

Conservation of Regulatory Elements

Despite the diversifying selection on coding sequences, regulatory elements show conservation across different avirulence genes. Sequence comparison has revealed a conserved consensus sequence (GGAACC-N15/16-CCAC) in the promoters of nine different avirulence genes from P. syringae pathovars . This conservation suggests shared regulatory mechanisms that coordinate the expression of multiple virulence factors during infection.

Comparison with Other Avirulence Proteins

While AvrD represents one specific avirulence protein, the bacterial plant pathogen arsenal includes various other effectors with different mechanisms of action. For example, the AvrRpt2 effector from P. syringae functions as a cysteine protease that is autoprocessed inside the host cell and cleaves the Arabidopsis RIN4 protein .

Table 3: Comparison of Selected Avirulence Proteins from Pseudomonas syringae

Avirulence ProteinSourceFunctionTarget in PlantPlant R Protein
AvrDP. syringae pv. tomatoNot specified in sourcesNot specified in sourcesNot specified in sources
AvrRpt2P. syringaeCysteine proteaseRIN4 proteinRPS2
AvrRpm1P. syringaeNot specified in sourcesRIN4 proteinRPM1
AvrBP. syringaeNot specified in sourcesRIN4 proteinRPM1

Future Research Directions

Based on the current understanding of AvrD protein, several important areas for future research emerge:

  • Determination of the specific biochemical function of AvrD in host cells

  • Identification of the plant target(s) of AvrD

  • Elucidation of the corresponding plant resistance protein that recognizes AvrD

  • Structural characterization of the AvrD protein

  • Investigation of the role of the other genes in the avrD operon

  • Development of strategies to manipulate AvrD-based interactions for improved disease resistance

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